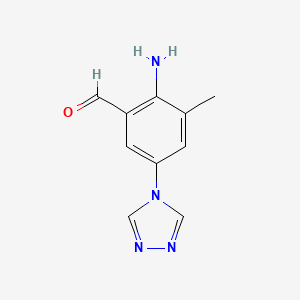
3,4-Dihydroxy-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-5-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation using dimethyl sulfate . Another method includes the ester exchange reaction of resorcinol with sodium carbonate or sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-5-methylbenzoic acid involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-5-methylbenzoic acid can be compared with other similar compounds, such as:
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Uniqueness
The presence of both hydroxyl and methyl groups in this compound makes it unique compared to other dihydroxybenzoic acids. This structural feature contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) |
InChI-Schlüssel |
GGUKSPTUCLPPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8348214.png)



![(4-Isopropylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B8348245.png)








